molecular formula C15H14ClF8N3O3 B1436241 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid CAS No. 1823188-45-9

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid

Cat. No. B1436241
CAS RN: 1823188-45-9
M. Wt: 471.73 g/mol
InChI Key: CLGPYPYEMABAGZ-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid is a useful research compound. Its molecular formula is C15H14ClF8N3O3 and its molecular weight is 471.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted a search for the applications of “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid” in scientific research, but it appears that there is limited information available online regarding this specific compound’s applications. The search results mostly refer to related compounds or precursors used in various syntheses and applications, such as inhibitors for NS5B in potential treatment of Hepatitis C and as a model substrate for regioexhaustive functionalization .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF5N3O.C2HF3O2/c14-9-5-7(13(17,18)19)6-21-10(9)12(15,16)11(23)22-8-1-3-20-4-2-8;3-2(4,5)1(6)7/h5-6,8,20H,1-4H2,(H,22,23);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGPYPYEMABAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF8N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid

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